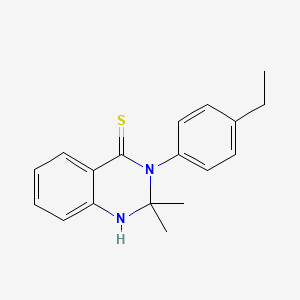

3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione typically involves the reaction of 4-ethylbenzaldehyde with 2,2-dimethyl-1,3-diaminopropane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with carbon disulfide to form the desired thione compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit notable antitumor properties. Research has shown that 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione can enhance apoptotic pathways and inhibit autophagy in cancer cells. This makes it a candidate for further development as an anticancer agent .

COX-II Inhibition

The compound has been evaluated for its inhibitory activity against cyclooxygenase-2 (COX-II), an enzyme implicated in inflammation and cancer progression. The structure of this compound allows for potential modifications to enhance its selectivity and potency against COX-II, which could lead to the development of new anti-inflammatory drugs .

Synthesis of Quinazolinones

The compound serves as a precursor in the synthesis of various quinazolinone derivatives through catalytic reactions. For instance, its use in one-pot reactions with isatoic anhydride and primary amines has yielded high purity products with excellent yields. The incorporation of silica-supported catalysts has further improved the efficiency and environmental impact of these reactions .

Green Chemistry Initiatives

In line with sustainable practices, the synthesis involving this compound has been adapted to utilize water as a solvent and recyclable catalysts, significantly reducing waste and enhancing the green credentials of chemical processes .

Polymer Chemistry

The thione group in this compound can be exploited in polymer chemistry to develop materials with specific thermal and mechanical properties. The incorporation of such compounds into polymer matrices can enhance their performance characteristics, making them suitable for advanced applications in coatings and composites.

Photophysical Properties

Research into the photophysical properties of quinazoline derivatives indicates their potential use in optoelectronic devices. The unique electronic structure allows for tunable light absorption and emission properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and solar cells.

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde

- 3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones

Uniqueness

3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione stands out due to its unique thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .

Biological Activity

3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C18H20N2S

- CAS Number : 823195-54-6

- Structure : The compound features a quinazoline core with a thione functional group, which is known to influence biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies suggest that it possesses anti-inflammatory properties, making it a candidate for treating inflammation-related conditions.

- Antimicrobial Activity : Preliminary data indicate effectiveness against various microbial strains, highlighting its potential as an antimicrobial agent.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines, demonstrating varying degrees of efficacy depending on the concentration and type of cancer cells.

Antioxidant Activity

A study reported that the compound demonstrated significant free radical scavenging activity. The IC50 value for DPPH radical scavenging was found to be lower than that of standard antioxidants like ascorbic acid, indicating superior antioxidant potential .

Anti-inflammatory Effects

In an experimental model of inflammation, this compound significantly reduced edema and inflammatory markers compared to control groups. This suggests its potential utility in managing inflammatory diseases .

Antimicrobial Activity

The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined to be effective at concentrations as low as 25 µg/mL .

Cytotoxicity Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound led to a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was calculated at approximately 30 µM .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant | IC50 for DPPH scavenging: 15 µM |

| Study B | Anti-inflammatory | Reduced edema by 60% in rat paw model |

| Study C | Antimicrobial | Effective against E. coli and S. aureus with MIC of 25 µg/mL |

| Study D | Cytotoxicity | IC50 of 30 µM against MCF-7 cells |

Properties

CAS No. |

823195-54-6 |

|---|---|

Molecular Formula |

C18H20N2S |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

3-(4-ethylphenyl)-2,2-dimethyl-1H-quinazoline-4-thione |

InChI |

InChI=1S/C18H20N2S/c1-4-13-9-11-14(12-10-13)20-17(21)15-7-5-6-8-16(15)19-18(20,2)3/h5-12,19H,4H2,1-3H3 |

InChI Key |

DMNAUAIUCMOVPK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3NC2(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.